molecular formula C18H16Cl2N2O B568834 Miconazole Impurity H CAS No. 181931-30-6

Miconazole Impurity H

Cat. No.: B568834
CAS No.: 181931-30-6
M. Wt: 347.239
InChI Key: CSENVQMNWOFZIZ-UHFFFAOYSA-N
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Description

Miconazole Impurity H, also known as 1-[(2RS)-2-(Benzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound related to Miconazole, an imidazole antifungal agent. Miconazole is commonly used to treat fungal infections due to its strong activity against dermatophytes and Candida albicans. This compound is one of the known impurities that can be found in Miconazole formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole Impurity H involves the reaction of 2,4-dichlorobenzyl chloride with benzyloxyethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under specific conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Miconazole Impurity H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Miconazole Impurity H has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Miconazole Impurity H is related to its parent compound, Miconazole. Miconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. This compound may exhibit similar mechanisms, affecting fungal cell membrane synthesis and function .

Comparison with Similar Compounds

Miconazole Impurity H can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific benzyloxy substitution, which differentiates it from other impurities. This structural difference can influence its chemical behavior and interactions, making it a distinct compound in the analysis of Miconazole impurities .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14/h1-10,13,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSENVQMNWOFZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181931-30-6
Record name 1-(2-(2,4-Dichlorophenyl)-2-(phenylmethoxy)ethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181931306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE BENZYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR6SF48KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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